molecular formula C6H14ClN B1455299 (2,2-Dimethylcyclopropyl)methanamine hydrochloride CAS No. 926019-11-6

(2,2-Dimethylcyclopropyl)methanamine hydrochloride

Cat. No. B1455299
M. Wt: 135.63 g/mol
InChI Key: QVXSSFDRTWSKEP-UHFFFAOYSA-N
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Description

“(2,2-Dimethylcyclopropyl)methanamine hydrochloride” is a chemical compound with the molecular formula C6H14ClN . It is used in scientific research due to its unique structure, which makes it valuable for studying reactions and mechanisms.


Synthesis Analysis

The synthesis of amides from (2,2-Dimethylcyclopropyl)methanamine hydrochloride has been reported . For instance, N-((2,2-Dimethylcyclopropyl)methyl)benzamide was synthesized by adding benzoyl chloride dropwise to a cooled (0 °C) solution of (2,2-dimethylcyclopropyl)methanamine hydrochloride and triethylamine (Et3N) in dichloromethane (DCM) .


Molecular Structure Analysis

The molecular weight of (2,2-Dimethylcyclopropyl)methanamine hydrochloride is 135.64 g/mol . The InChI code for this compound is 1S/C6H13N.ClH/c1-6(2)3-5(6)4-7;/h5H,3-4,7H2,1-2H3;1H .


Physical And Chemical Properties Analysis

(2,2-Dimethylcyclopropyl)methanamine hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Chemoenzymatic Synthesis and Derivative Applications

A study highlights the chemoenzymatic synthesis of enantiopure geminally dimethylated cyclopropane-based C2- and pseudo-C2-symmetric diamines from a biotransformation process using Rhodococcus erythropolis. The synthesized chiral diamines and their transformation into chiral salen derivatives underline the compound's utility in producing enantiomerically pure substances for further chemical applications (Feng et al., 2006).

Novel Compound Synthesis

Research into the synthesis of novel compounds, such as a 1,3-Dithiolane Compound synthesized through a condensation reaction, demonstrates the flexibility of (2,2-Dimethylcyclopropyl)methanamine hydrochloride in forming structurally complex molecules for potentially varied applications, including material science and pharmaceuticals (Zhai Zhi-we, 2014).

Surface-catalyzed Reactions

The compound's role in surface-catalyzed reactions, particularly in the formation of active-site imines, suggests its potential in catalysis research. This application is crucial for understanding reaction mechanisms and developing new catalytic processes (Mascavage et al., 2006).

Metallacycloalkanes Reactions

In organometallic chemistry, (2,2-Dimethylcyclopropyl)methanamine hydrochloride is involved in reactions of metallacycloalkanes, illustrating its use in studying metal-mediated synthesis and the creation of new organometallic compounds (Binger & Doyle, 1978).

Asymmetric Hydrophosphination Reaction

A novel chiral palladacycle was developed for use in asymmetric hydrophosphination reactions, showcasing the compound's utility in asymmetric synthesis, which is vital for producing chiral molecules with specific optical activities (Yap et al., 2014).

Chromatography and Complexation

The compound's application extends to chromatography and selective complexation techniques, illustrating its use in the purification and isolation of specific chemical entities. This application is crucial for analytical and preparative chemistry, where purity and specificity are essential (Geue & Searle, 1983).

Safety And Hazards

The compound is classified under GHS07 and has a signal word of "Warning" . It may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2,2-dimethylcyclopropyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-6(2)3-5(6)4-7;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXSSFDRTWSKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethylcyclopropyl)methanamine hydrochloride

CAS RN

926019-11-6
Record name Cyclopropanemethanamine, 2,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926019-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2-dimethylcyclopropyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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